

Application Notes and Protocols for the Functionalization of 6-Amino-5-bromonicotinonitrile

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Compound of Interest

Compound Name: 6-Amino-5-bromonicotinonitrile

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the functionalization of **6-amino-5-bromonicotinonitrile**, a versatile building block in medicinal chemistry. The presence of amino, bromo, and cyano groups on the pyridine ring offers multiple reaction sites for diversification, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The primary strategies for functionalization involve palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents at the 5-position.

Key functionalization reactions include Suzuki-Miyaura coupling for carbon-carbon bond formation with boronic acids, Buchwald-Hartwig amination for carbon-nitrogen bond formation with amines, and Sonogashira coupling for carbon-carbon bond formation with terminal alkynes.^[1] These methods are fundamental for creating libraries of compounds for drug discovery programs.^[2]

Comparative Data of Functionalization Reactions

The selection of a specific functionalization method will depend on the desired final compound. The following table summarizes typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions on related bromopyridine scaffolds. Note that optimization

may be required for **6-amino-5-bromonicotinonitrile** due to the electronic and coordinating effects of the amino group.

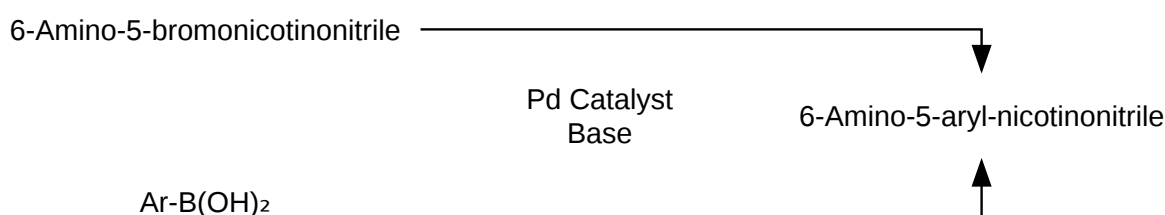
Reaction Type	Coupling Partner	Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Suzuki-Miyaura	Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene /H ₂ O	100	12	85	[2]
Suzuki-Miyaura	4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂	Cs ₂ CO ₃	1,4-Dioxane	90	16	92	[2]
Suzuki-Miyaura	3-Pyridylboronic acid	Pd ₂ (dba) ₃ / SPhos	K ₃ PO ₄	Toluene	110	8	78	[2]
Buchwald-Hartwig	Morpholine	Pd ₂ (dba) ₃ / XantPhos	Cs ₂ CO ₃	Toluene	110	18	High	[1]
Buchwald-Hartwig	Primary Amine	Pd ₂ (dba) ₃ / XPhos	NaOtBu	Toluene	80-110	-	High	[3]
Sonogashira	Phenylacetylene	Pd(dppf)Cl ₂ ·CH ₂ Cl ₂ / CuI	Et ₃ N	DMF	100	8-10	High	[1]
Sonogashira	Phenylacetylene	Pd(PPh ₃) ₄ / CuI	Et ₃ N	THF	RT	-	High	[3]

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 6-Amino-5-aryl-nicotinonitriles

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and boronic acids.^{[2][4]} This reaction is instrumental in synthesizing biaryl compounds.

General Reaction Scheme:



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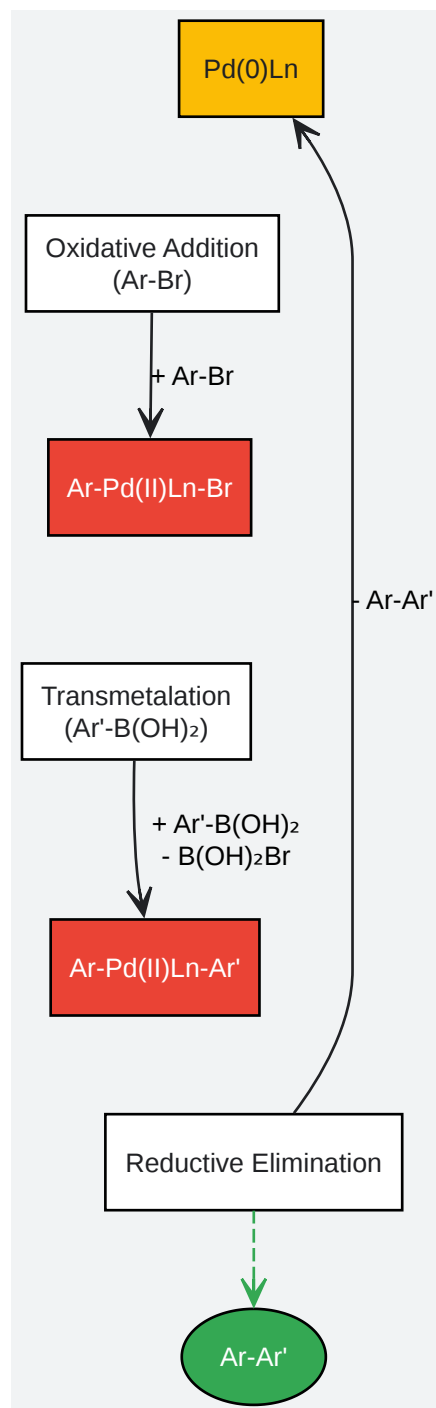
General scheme for Suzuki-Miyaura coupling.

Detailed Protocol:

- To a dry Schlenk flask, add **6-amino-5-bromonicotinonitrile** (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv) or Cs₂CO₃ (1.4 mmol, 1.4 equiv).
- Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or a combination of a palladium precursor and a ligand like Pd₂(dba)₃/SPhos.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane.
- Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the indicated time (8-16 hours).

- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-5-aryl-nicotinonitrile.[3][4]

Catalytic Cycle Visualization:



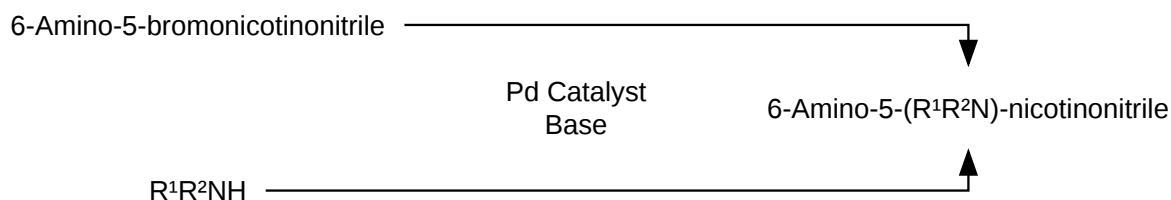
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Catalytic cycle for the Suzuki-Miyaura coupling.[3]

Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-(amino)-nicotinonitriles

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds. [5][6] It allows for the coupling of aryl halides with a broad range of primary and secondary amines.

General Reaction Scheme:



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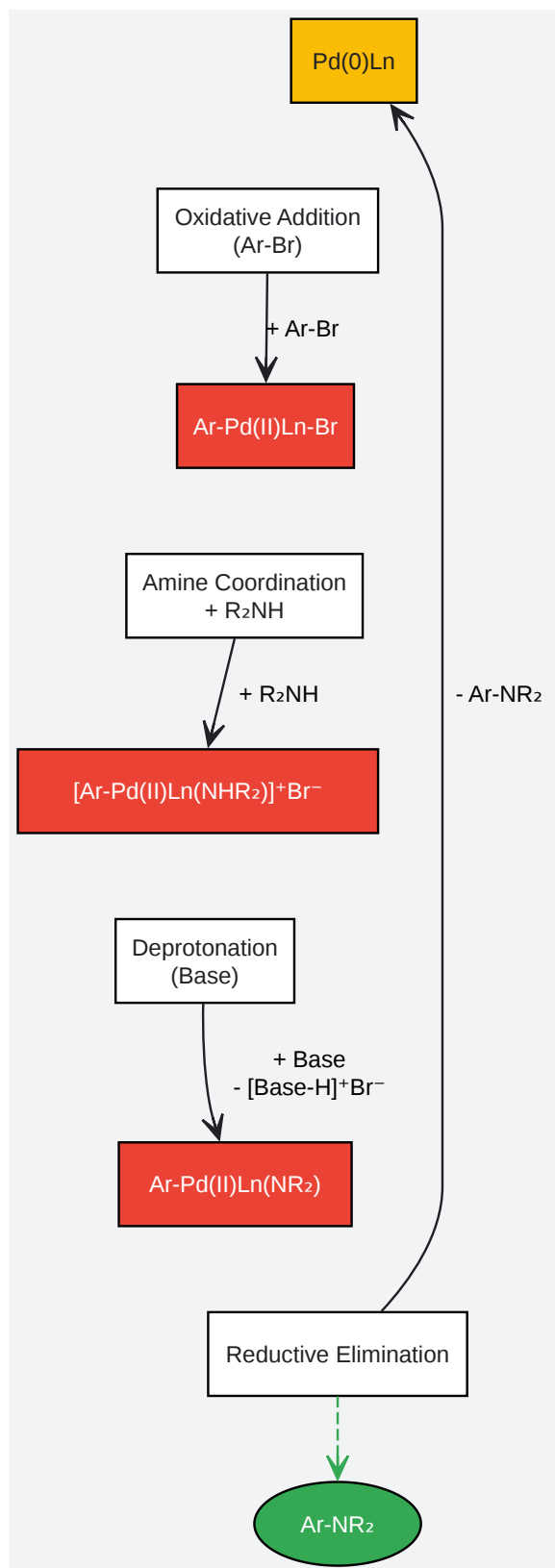
General scheme for Buchwald-Hartwig amination.

Detailed Protocol:

- In a dry Schlenk tube, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), a suitable phosphine ligand (e.g., XantPhos or XPhos, 0.02-0.04 equiv), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 1.2-1.4 equiv).
- Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
- Add anhydrous, degassed toluene, followed by **6-amino-5-bromonicotinonitrile** (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
- Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
- Monitor the reaction's progress using TLC or GC-MS.
- Once the starting material is consumed, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purify the residue by column chromatography to yield the desired 6,5-diaminonicotinonitrile derivative.^{[1][3]}

Catalytic Cycle Visualization:



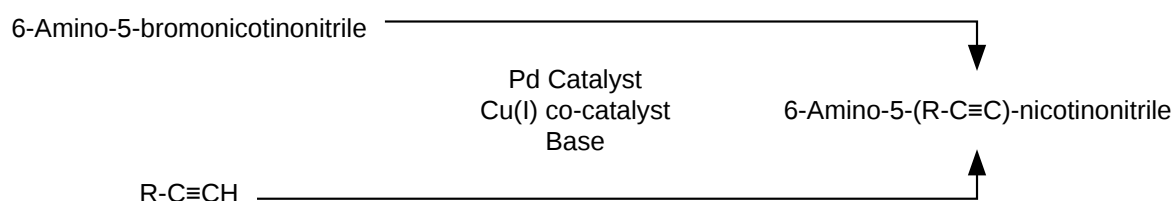
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Catalytic cycle for Buchwald-Hartwig amination.[3][5]

Sonogashira Coupling: Synthesis of 6-Amino-5-(alkynyl)-nicotinonitriles

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between sp^2 -hybridized carbons of aryl halides and sp -hybridized carbons of terminal alkynes.[7] This reaction is catalyzed by palladium and a copper co-catalyst.[2]

General Reaction Scheme:



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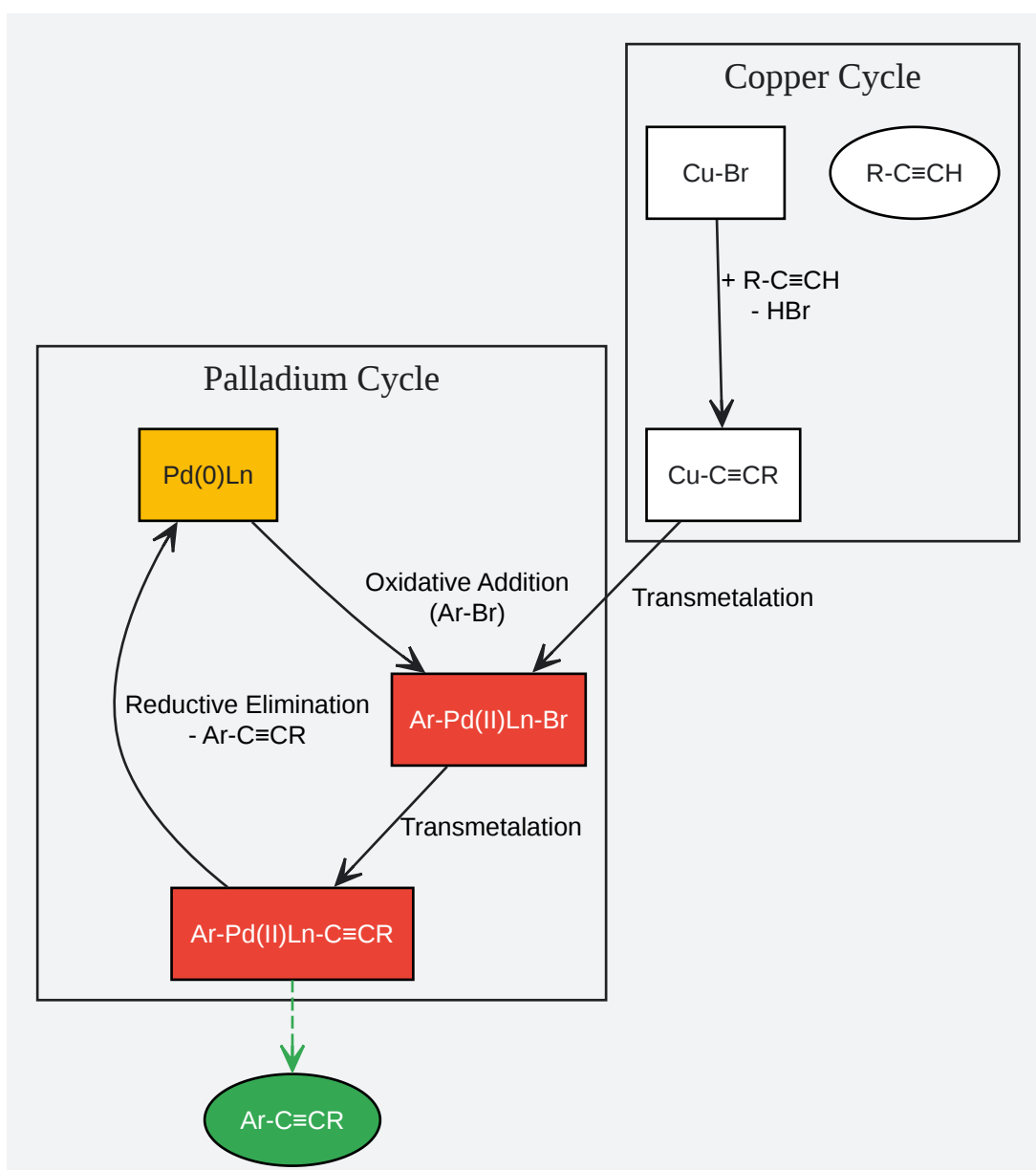
General scheme for Sonogashira coupling.

Detailed Protocol:

- To a dry Schlenk tube or sealed vial, add **6-amino-5-bromonicotinonitrile** (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., $Pd(dppf)Cl_2 \cdot CH_2Cl_2$, 0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).
- Evacuate and backfill the vessel with an inert gas three times.
- Add a suitable solvent such as DMF or a THF/triethylamine mixture, followed by a base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
- Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
- Seal the vessel and heat the reaction mixture to the appropriate temperature (room temperature to 100 °C) for 8-10 hours.
- Monitor the reaction by TLC.

- After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
- Wash with water and brine (or saturated aqueous NH_4Cl if a THF/ Et_3N system is used).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography to afford the desired 6-amino-5-alkynyl-nicotinonitrile.[1][3]

Catalytic Cycle Visualization:



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Catalytic cycles for the Sonogashira coupling.[3]

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